molecular formula C13H17ClN2S2 B1429436 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride CAS No. 1211465-94-9

2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride

Cat. No. B1429436
M. Wt: 300.9 g/mol
InChI Key: PGVPQFVIYUOGPO-UHFFFAOYSA-N
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Description

“2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride” is a chemical compound with the molecular formula C13H17ClN2S2 and a molecular weight of 300.9 g/mol. Piperidines, which are part of this compound, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The reactions involved in the synthesis of “2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride” include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride” can be determined by various analytical techniques, including C, H, and N analysis .

Future Directions

The future directions in the research of “2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride” and similar compounds could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . Further studies could also focus on the development of more efficient synthesis methods and the exploration of other pharmacological applications .

properties

IUPAC Name

2-(piperidin-3-ylmethylsulfanyl)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S2.ClH/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVPQFVIYUOGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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